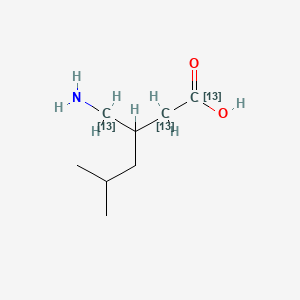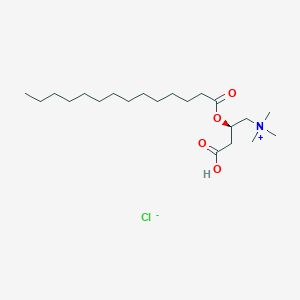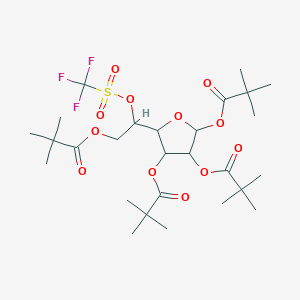
FE-PE2I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of FE-PE2I involves a nucleophilic reaction of fluorine-18 with a tosylated precursor. This is followed by purification and reformulation . The process is typically carried out using automated synthesis modules like the GE TRACERLab FX2 N, which ensures a high radiochemical yield and purity .
Industrial Production Methods
For industrial production, a fully automated and GMP-compliant procedure has been developed. This method involves the use of a radiosynthesis module, which allows for the production of this compound with a radiochemical yield of approximately 39% and a molar activity of 925.3 GBq/µmol . The synthesis time is around 70 minutes, and the product remains stable for up to 6 hours at room temperature .
Analyse Des Réactions Chimiques
Types of Reactions
FE-PE2I primarily undergoes nucleophilic substitution reactions during its synthesis. The key reaction involves the substitution of a tosyl group with fluorine-18 .
Common Reagents and Conditions
The synthesis of this compound requires reagents such as fluorine-18, a tosylated precursor, and various solvents for purification. The reaction conditions typically involve controlled temperatures and the use of automated synthesis modules to ensure consistency and high yield .
Major Products Formed
The major product formed from the synthesis of this compound is the radiolabeled compound itself, which is used for PET imaging. The purity and radiochemical yield are critical factors in the production process to ensure the effectiveness of the radioligand .
Applications De Recherche Scientifique
FE-PE2I has several important applications in scientific research:
Mécanisme D'action
FE-PE2I exerts its effects by binding to the dopamine transporter protein in the brain. This binding allows for the visualization of dopamine transporter density and distribution using PET imaging. The molecular target of this compound is the dopamine transporter, and the pathway involved includes the regulation of dopamine levels in the synaptic cleft .
Comparaison Avec Des Composés Similaires
Similar Compounds
[123I]FP-CIT (DaTSCAN): Another radioligand used for imaging dopamine transporters, but it is used in single-photon emission computed tomography (SPECT) rather than PET.
[11C]PE2I: A carbon-11 labeled analog of FE-PE2I with similar applications but different pharmacokinetic properties.
Uniqueness of this compound
This compound is unique due to its high affinity and selectivity for the dopamine transporter, excellent brain permeability, and favorable metabolism. It offers higher resolution and lower noise in PET imaging compared to SPECT tracers like [123I]FP-CIT . Additionally, this compound has a faster washout from the brain and lower production of radiolabeled metabolites compared to [11C]PE2I .
Propriétés
Numéro CAS |
949091-68-3 |
|---|---|
Formule moléculaire |
C20H25FINO2 |
Poids moléculaire |
457.32 |
Synonymes |
2-Fluoroethyl 8-[(2E)-3-iodoprop-2-en-1-yl]-3-(4-methylphenyl)-8-azabicyclo-[3.2.1]octane-2-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











